Mercury(II) chromate

Descripción general

Descripción

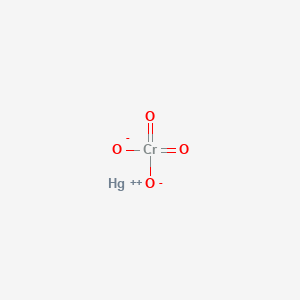

Mercury(II) chromate, also known as mercuric chromate, is an inorganic compound with the chemical formula HgCrO₄. It is a bright red solid that is known for its vibrant color and its use in various chemical applications. This compound is composed of mercury in the +2 oxidation state and the chromate anion.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Mercury(II) chromate can be synthesized through a precipitation reaction. One common method involves reacting a solution of mercury(II) chloride (HgCl₂) with a solution of potassium chromate (K₂CrO₄). The reaction proceeds as follows:

HgCl2+K2CrO4→HgCrO4+2KCl

The bright red precipitate of this compound forms and can be filtered out and dried.

Industrial Production Methods: Industrial production of this compound typically follows similar precipitation methods but on a larger scale. The reactants are mixed in large reaction vessels, and the resulting precipitate is collected through filtration. The compound is then washed to remove any impurities and dried to obtain the final product.

Types of Reactions:

Oxidation-Reduction Reactions: this compound can undergo redox reactions where the mercury and chromium atoms change their oxidation states.

Substitution Reactions: The chromate ion can be substituted by other anions in certain conditions.

Common Reagents and Conditions:

Reducing Agents: this compound can be reduced by agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄), leading to the formation of elemental mercury and chromium compounds.

Oxidizing Agents: Strong oxidizing agents can further oxidize the chromate ion, although this is less common.

Major Products Formed:

Reduction Products: Elemental mercury (Hg) and chromium(III) compounds.

Substitution Products: Various mercury compounds depending on the substituting anion.

Aplicaciones Científicas De Investigación

Chemical Applications

Analytical Chemistry

Mercury(II) chromate is utilized as a reagent for detecting specific ions in analytical chemistry. Its ability to form colored complexes allows for visual detection methods.

Reagent in Organic Synthesis

It serves as an oxidizing agent in organic synthesis, particularly in the oxidation of alcohols to carbonyl compounds. The reaction mechanism typically involves the transfer of oxygen from the chromate ion to the substrate.

Biological Applications

Biochemical Assays

Although its use is limited due to toxicity, this compound can be employed in trace amounts for specific biochemical assays. It interacts with thiol groups in proteins, which can be leveraged to study enzyme inhibition and protein interactions.

Toxicological Studies

this compound is instrumental in toxicological research, particularly in understanding the mechanisms of mercury toxicity and its effects on cellular functions. Studies have shown that it can generate reactive oxygen species (ROS), leading to oxidative stress in cells.

Medical Applications

Historically, this compound was used in certain medicinal preparations; however, its use has largely been discontinued due to significant health risks associated with mercury exposure. Current research focuses on understanding its pharmacological properties and potential applications in drug development while emphasizing safety and toxicity management.

Industrial Applications

Pigment Production

In the industry, this compound is used as a pigment due to its vibrant color. It is incorporated into paints and coatings, although its use is declining due to environmental regulations regarding heavy metals.

Catalyst in Chemical Reactions

It acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity. Its unique properties make it suitable for specialized industrial processes.

Environmental Applications

Recent studies have explored the use of functionalized materials for the adsorption of mercury(II) ions from aqueous solutions. For instance, carbon nanotubes (CNTs) grafted with polylactic acid (PLA) have shown promising results in removing Hg(II) ions from contaminated water sources.

Table 1: Summary of Applications of this compound

| Application Area | Specific Use | Notes |

|---|---|---|

| Analytical Chemistry | Detection reagent | Forms colored complexes for visual detection |

| Organic Synthesis | Oxidizing agent | Converts alcohols to carbonyls |

| Biochemical Assays | Protein interaction studies | Inhibits enzyme activity through thiol binding |

| Toxicological Research | Mechanisms of mercury toxicity | Generates ROS leading to oxidative stress |

| Pigment Production | Colorant for paints | Declining use due to environmental regulations |

| Catalysis | Enhances reaction rates | Suitable for specialized industrial processes |

Case Studies

-

Adsorption Studies on CNTs-PLA-Pd Composite

A recent study demonstrated that CNTs functionalized with PLA and palladium nanoparticles effectively adsorb mercury(II) ions from water. The maximum adsorption capacity was reported at 263.2 mg/g, indicating high efficiency for environmental remediation applications . -

Visual Detection Methods for Mercury(II)

Research has explored innovative visual methods for detecting mercury(II) using colorimetric techniques that leverage the unique properties of this compound. This approach aligns with green chemistry principles by minimizing hazardous waste .

Mecanismo De Acción

The mechanism of action of mercury(II) chromate involves its ability to interact with biological molecules, particularly proteins and enzymes. The mercury ion can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular functions. The chromate ion can also participate in redox reactions, generating reactive oxygen species that can cause oxidative damage to cells.

Comparación Con Compuestos Similares

Mercury(II) chloride (HgCl₂): A white crystalline solid used in various chemical applications.

Potassium chromate (K₂CrO₄): A yellow solid used as a reagent in analytical chemistry.

Mercury(II) oxide (HgO): A red or yellow solid used in the production of mercury and as a catalyst.

Uniqueness of Mercury(II) Chromate: this compound is unique due to its bright red color and its specific reactivity profile. Unlike other mercury compounds, it combines the properties of both mercury and chromate ions, making it useful in specialized chemical reactions and applications.

Actividad Biológica

Mercury(II) chromate (HgCrO₄) is a highly toxic compound that poses significant risks to biological systems. Its biological activity is primarily associated with its interactions at the molecular level, particularly involving proteins and enzymes. This article explores the mechanisms of action, toxicological effects, and relevant case studies regarding the biological activity of this compound.

This compound exhibits its biological activity through several mechanisms:

- Protein Interaction : The mercury ion (Hg²⁺) can bind to thiol groups in proteins, leading to enzyme inhibition and disruption of cellular functions. This interaction is critical as it affects vital metabolic pathways and cellular integrity .

- Oxidative Stress : The chromate ion (CrO₄²⁻) can participate in redox reactions, generating reactive oxygen species (ROS). These ROS can cause oxidative damage to lipids, proteins, and DNA, contributing to cell death and tissue damage .

- Neurotoxicity : Chronic exposure to mercury compounds has been linked to neurotoxic effects, including cognitive deficits and motor dysfunction. Studies have shown that mercury accumulation in the brain leads to significant neurological impairments .

Toxicological Effects

The toxicological profile of this compound includes various adverse effects on human health and the environment:

| Organ/System | Toxic Effects | References |

|---|---|---|

| Central Nervous System | Cognitive impairments, memory loss, motor dysfunction | Cheng et al., 2006; Aragão et al., 2018 |

| Renal System | Renal dysfunction, histological alterations | Akgül et al., 2016; Velyka et al., 2014 |

| Gastrointestinal System | Ulceration, oxidative stress | Bottino et al., 2016; Chen R. et al., 2019 |

| Reproductive System | Developmental toxicity in fetuses | EFSA, 2012 |

Case Studies

- Neurodevelopmental Impacts : A study demonstrated that chronic oral administration of HgCl₂ resulted in significant cognitive impairment in rats, with mercury levels significantly higher in the hippocampus compared to controls. This suggests a direct link between mercury exposure and neurodevelopmental deficits .

- Renal Injury from Vapor Exposure : Research on Wistar rats exposed to mercury vapor revealed histological changes in kidney tissues after prolonged exposure. The study highlighted the compromised antioxidative system in renal tissues following mercury exposure, indicating severe oxidative stress .

- Environmental Impact : The biomagnification of mercury through aquatic food chains has raised concerns about its impact on human health, particularly in populations reliant on fish from contaminated waters. Observational studies have linked dietary mercury intake to cardiovascular diseases and neurodevelopmental issues in children .

Propiedades

IUPAC Name |

dioxido(dioxo)chromium;mercury(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.Hg.4O/q;+2;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLCRBHDOFCYRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Hg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrHgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158700 | |

| Record name | Mercury(II) chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13444-75-2 | |

| Record name | Mercury(II) chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013444752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury(II) chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.